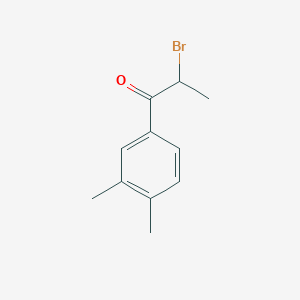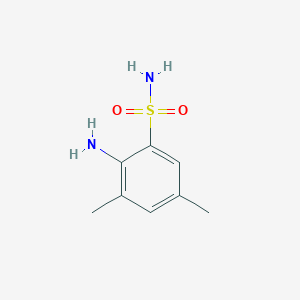![molecular formula C9H9BN2O2 B1293131 [3-(1H-pyrazol-3-yl)phenyl]boronic acid CAS No. 1100095-25-7](/img/structure/B1293131.png)
[3-(1H-pyrazol-3-yl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(1H-pyrazol-3-yl)phenyl]boronic acid is a chemical compound with the molecular formula C9H9BN2O2 and a molecular weight of 187.99 g/mol . It belongs to the class of boronic acids, which are essential intermediates in organic synthesis and have diverse applications in medicinal chemistry, catalysis, and materials science.
Applications De Recherche Scientifique
Chemical Properties
“[3-(1H-pyrazol-3-yl)phenyl]boronic acid” is a chemical compound with the molecular formula C9H9BN2O2 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere . The compound has a molecular weight of 187.99 .
Synthesis Strategies
The pyrazole nucleus, which is a part of “[3-(1H-pyrazol-3-yl)phenyl]boronic acid”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .
Applications in Medicinal Chemistry
Pyrazoles, including “[3-(1H-pyrazol-3-yl)phenyl]boronic acid”, have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
Drug Discovery
Pyrazoles are popular in the field of drug discovery due to their diverse pharmacological functions . They have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals .
Applications in Agrochemistry
Pyrazoles also find applications in agrochemistry . Their unique chemical properties make them suitable for use in various agrochemical formulations .
Coordination Chemistry
In coordination chemistry, pyrazoles are often used due to their ability to form stable complexes with various metals .
Organometallic Chemistry
Pyrazoles, including “[3-(1H-pyrazol-3-yl)phenyl]boronic acid”, are also used in organometallic chemistry . They can form organometallic compounds with various metals, which have applications in catalysis and other areas .
Antimicrobial Activity
Some derivatives of pyrazole, such as coumarin-substituted hydrazone derivatives, have shown antimicrobial activity against various bacteria . This suggests that “[3-(1H-pyrazol-3-yl)phenyl]boronic acid” and its derivatives could potentially be used in the development of new antimicrobial agents .
Propriétés
IUPAC Name |
[3-(1H-pyrazol-5-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6,13-14H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRAGHYTEHJUTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=NN2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-pyrazol-3-yl)phenyl]boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

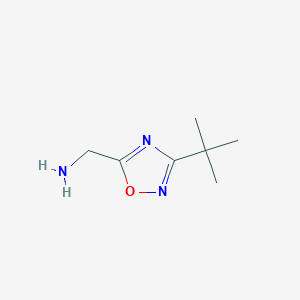
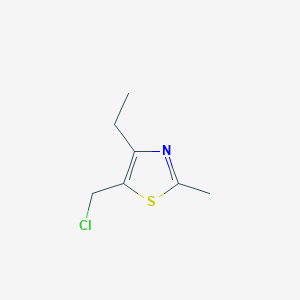

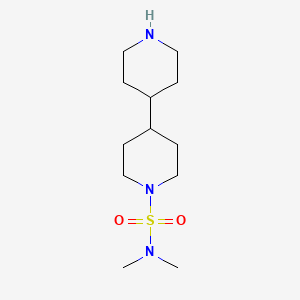
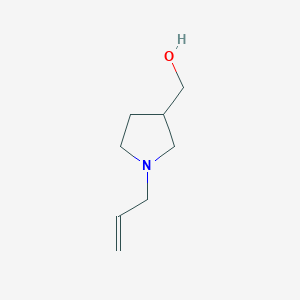
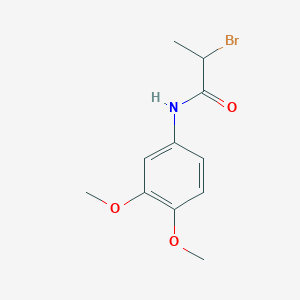
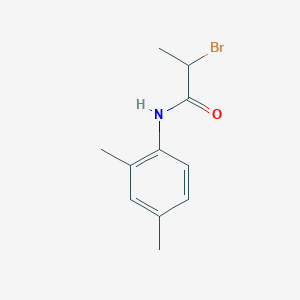
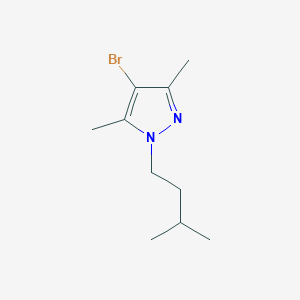
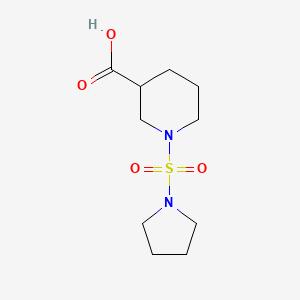
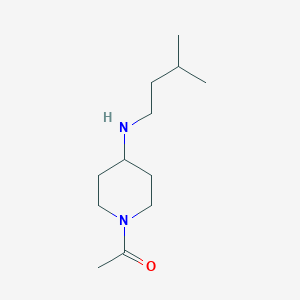
![2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole](/img/structure/B1293069.png)
![3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1293070.png)
